
1-Oxo-2,3-dihydro-1H-phosphol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium typically involves the reaction of phospholene derivatives with oxidizing agents. One common method is the oxidation of 2,3-dihydro-1H-phosphole using hydrogen peroxide or other peroxides under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-Oxo-2,3-dihydro-1H-phosphol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent phosphole compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation: Higher oxidation state phosphole oxides.
Reduction: 2,3-dihydro-1H-phosphole.
Substitution: Various substituted phosphole derivatives.
科学研究应用
1-Oxo-2,3-dihydro-1H-phosphol-1-ium has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium involves its ability to form reactive intermediates that can interact with molecular targets. These interactions can lead to the inhibition of key enzymes and pathways involved in disease processes. The compound’s unique ring structure allows it to engage in specific binding interactions with biological molecules, enhancing its therapeutic potential .
相似化合物的比较
- 3-Methyl-1-phenyl-2-phospholene 1-oxide
- 2,3-dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide
Comparison: 1-Oxo-2,3-dihydro-1H-phosphol-1-ium stands out due to its unique reactivity and stability. Unlike its analogs, it can undergo a wider range of chemical reactions, making it a versatile compound for various applications. Its ability to form stable intermediates also enhances its utility in scientific research and industrial processes .
属性
CAS 编号 |
63442-40-0 |
|---|---|
分子式 |
C4H6OP+ |
分子量 |
101.06 g/mol |
IUPAC 名称 |
2,3-dihydrophosphol-1-ium 1-oxide |
InChI |
InChI=1S/C4H6OP/c5-6-3-1-2-4-6/h1,3H,2,4H2/q+1 |
InChI 键 |
LLUWJELJHJOKSD-UHFFFAOYSA-N |
规范 SMILES |
C1C[P+](=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


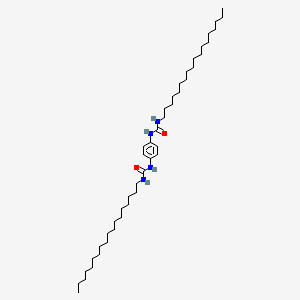

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
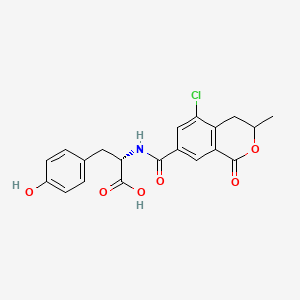

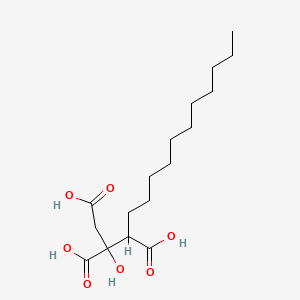



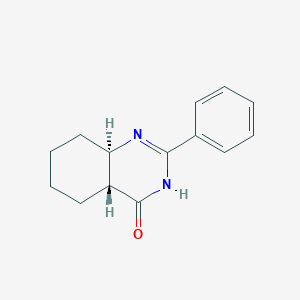
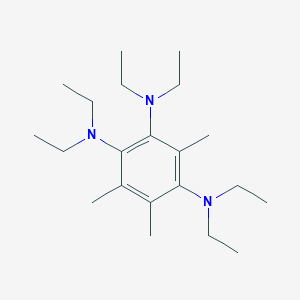
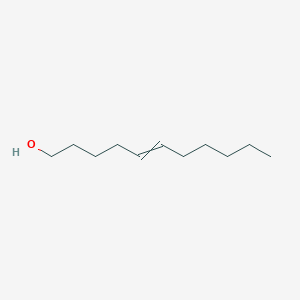
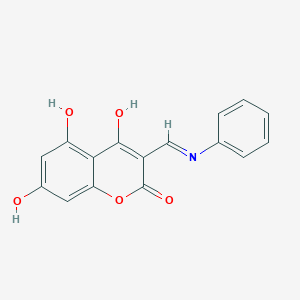
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
